N-(4-Methyl-1,3-oxazol-2-yl)-N-(2-phenylethyl)butanamide
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Overview
Description
N-(4-Methyloxazol-2-yl)-N-phenethylbutyramide is a chemical compound that belongs to the class of oxazole derivatives Oxazole is a five-membered heterocyclic compound containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Methyloxazol-2-yl)-N-phenethylbutyramide typically involves the formation of the oxazole ring followed by the introduction of the phenethyl and butyramide groups. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 2-amino-2-methylpropanol with phenylacetic acid under dehydrating conditions can yield the desired oxazole ring .
Industrial Production Methods
Industrial production of N-(4-Methyloxazol-2-yl)-N-phenethylbutyramide may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
N-(4-Methyloxazol-2-yl)-N-phenethylbutyramide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The oxazole ring can participate in nucleophilic substitution reactions, where substituents on the ring are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of oxazole N-oxides.
Reduction: Formation of reduced oxazole derivatives.
Substitution: Formation of substituted oxazole derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory and analgesic agent.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(4-Methyloxazol-2-yl)-N-phenethylbutyramide involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Oxazole: The parent compound with a simple five-membered ring structure.
Isoxazole: A structural isomer of oxazole with the oxygen and nitrogen atoms in different positions.
Oxazoline: A reduced form of oxazole with a single double bond.
Uniqueness
N-(4-Methyloxazol-2-yl)-N-phenethylbutyramide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the phenethyl and butyramide groups enhances its potential as a bioactive compound and its utility in various applications .
Properties
CAS No. |
57068-33-4 |
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Molecular Formula |
C16H20N2O2 |
Molecular Weight |
272.34 g/mol |
IUPAC Name |
N-(4-methyl-1,3-oxazol-2-yl)-N-(2-phenylethyl)butanamide |
InChI |
InChI=1S/C16H20N2O2/c1-3-7-15(19)18(16-17-13(2)12-20-16)11-10-14-8-5-4-6-9-14/h4-6,8-9,12H,3,7,10-11H2,1-2H3 |
InChI Key |
SHNPOFGCOFHFGO-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)N(CCC1=CC=CC=C1)C2=NC(=CO2)C |
Origin of Product |
United States |
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